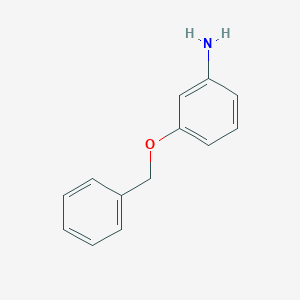

3-Benzyloxyaniline

Übersicht

Beschreibung

Cytotec, generisch bekannt als Misoprostol, ist ein synthetisches Analogon von Prostaglandin E1. Es wird in erster Linie zur Vorbeugung und Behandlung von Magen- und Zwölffingerdarmgeschwüren, zur Einleitung der Wehen, zur Induktion von Abtreibungen und zur Behandlung von Wochenbettblutungen aufgrund schlechter Kontraktionen der Gebärmutter eingesetzt . Misoprostol wurde am 27. Dezember 1988 von der FDA zugelassen .

Vorbereitungsmethoden

Misoprostol wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Syntheseroute beinhaltet die Veresterung eines Prostaglandin-Zwischenprodukts, gefolgt von selektiven Reduktions- und Oxidationsschritten, um die notwendigen funktionellen Gruppen einzuführen . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische chemische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch auf Effizienz und Ausbeute optimiert sind .

Analyse Chemischer Reaktionen

Misoprostol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Misoprostol kann zu Prostaglandin-F-Analoga oxidiert werden.

Reduktion: Die Ketongruppe in Misoprostol kann zu Alkoholderivaten reduziert werden.

Substitution: Misoprostol kann Substitutionsreaktionen eingehen, um seine funktionellen Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Prostaglandin-Analoga mit unterschiedlichen biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Misoprostol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Wird in der klinischen Forschung ausgiebig für seine Anwendung bei der Einleitung der Wehen, der Behandlung von Fehlgeburten und der Vorbeugung von Wochenbettblutungen eingesetzt

Wirkmechanismus

Misoprostol entfaltet seine Wirkung, indem es Prostaglandin-E1-Rezeptoren auf Parietalzellen im Magen stimuliert, was zu einer verringerten Magensäuresekretion führt . Es erhöht auch die Schleim- und Bikarbonatsekretion und verdickt die Schleimschicht, um die Magenschleimhaut zu schützen . In der Gebärmutter bindet Misoprostol an Myometriumzellen, was zu starken Kontraktionen führt, die zur Ausstoßung von Gewebe führen .

Wirkmechanismus

Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion . It also increases mucus and bicarbonate secretion, thickening the mucosal bilayer to protect the stomach lining . In the uterus, misoprostol binds to myometrial cells, causing strong contractions that lead to the expulsion of tissue .

Vergleich Mit ähnlichen Verbindungen

Misoprostol wird oft mit anderen Prostaglandin-Analoga und Gastrointestinalmitteln verglichen:

Omeprazol: Ein Protonenpumpenhemmer, der zur Reduzierung der Magensäureproduktion eingesetzt wird.

Sucralfat: Ein Gastrointestinalmittel, das Geschwüre mit einem Schutzfilm überzieht.

Methylergometrin: Wird in Kombination mit Misoprostol für medizinische Abtreibungen eingesetzt.

Die Besonderheit von Misoprostol liegt in seiner doppelten Wirkung auf den Gastrointestinaltrakt und das Reproduktionssystem, was es zu einer vielseitigen Verbindung in medizinischen Anwendungen macht .

Biologische Aktivität

3-Benzyloxyaniline, a compound with the chemical formula CHNO, is characterized by a benzene ring substituted with both a benzyloxy group and an amino group. This unique structure positions it as a candidate for various biological activities, including potential anticancer properties and applications in medicinal chemistry.

- Molecular Weight : 199.25 g/mol

- Melting Point : 63-67 °C

- Boiling Point : Approximately 362.6 °C at 760 mmHg

Synthesis Methods

The synthesis of this compound typically involves several key steps, including the protection of hydroxyl groups and subsequent reactions to form the desired aniline derivative. For instance, one method includes the use of diphenylphosphorylazide (DPPA) for azide-transfer reactions followed by hydrogenolysis to remove protecting groups, yielding high-purity products suitable for biological evaluation .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from it have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the aniline moiety can enhance its potency against specific cancer types.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, its derivatives have been compared with standard antibiotics like oxacillin and ciprofloxacin, demonstrating comparable efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various benzyloxyaniline derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that these compounds not only inhibited bacterial growth but also displayed bactericidal properties .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound showed significant inhibition of cell viability, with IC values indicating effective concentrations for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Benzyloxy group | Enhances lipophilicity |

| Position of amino group | Critical for receptor binding |

| Additional alkyl groups | Can increase potency |

Research suggests that specific modifications to the benzyloxy or amino groups can lead to enhanced biological activity, making this compound a valuable scaffold in drug design .

Eigenschaften

IUPAC Name |

3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFOKFDBICQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022156 | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-26-0 | |

| Record name | 3-(Benzyloxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAB1VDA972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 3-Benzyloxyaniline in the synthesis of the investigated isoxazole derivatives?

A1: this compound serves as a crucial building block in the synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives. [] These derivatives are formed by coupling 5-substituted isoxazole-3-carboxylic acids with substituted-3-benzyloxyaniline using coupling agents like DCC/HOBT. [] The inclusion of this compound introduces structural diversity to the final compounds, which is essential for exploring their structure-activity relationships and ultimately identifying potential drug candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.